BenchChemオンラインストアへようこそ!

Buspirone

Generalized Anxiety Disorder Anxiolytic Efficacy Safety Profile

Source the definitive 5-HT1A partial agonist for your research. Buspirone (36505-84-7) offers anxioselective activity without the sedative, muscle-relaxant, or dependence liabilities of benzodiazepines. As a validated CYP3A4 probe substrate, it enables clean DDI and polymorphism studies. Unlike tandospirone or gepirone, its unique receptor profile (Ki=32 nM at 5-HT1A) and extensive first-pass metabolism ensure clinically translatable data. Ideal for neurobiology protocols requiring unconfounded behavioral readouts and SSRI augmentation research.

Molecular Formula C21H31N5O2
Molecular Weight 385.5 g/mol
CAS No. 36505-84-7
Cat. No. B1668070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuspirone
CAS36505-84-7
SynonymsAnxut
Apo Buspirone
Apo-Buspirone
Bespar
Busp
Buspar
Buspirone
Buspirone Hydrochloride
Gen Buspirone
Gen-Buspirone
Hydrochloride, Buspirone
Lin Buspirone
Lin-Buspirone
MJ 9022 1
MJ-9022-1
MJ90221
N-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-1-cyclopentanediacetamide
Neurosine
Novo Buspirone
Novo-Buspirone
Nu Buspirone
Nu-Buspirone
PMS Buspirone
PMS-Buspirone
ratio Buspirone
ratio-Buspirone
Molecular FormulaC21H31N5O2
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4
InChIInChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2
InChIKeyQWCRAEMEVRGPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.88e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Buspirone (CAS 36505-84-7): An Azapirone Anxiolytic for Generalized Anxiety Disorder


Buspirone hydrochloride (CAS 36505-84-7) is an anxiolytic agent of the azaspirodecanedione class, chemically and pharmacologically distinct from benzodiazepines and barbiturates [1]. It acts primarily as a partial agonist at serotonin 5-HT1A receptors and is indicated for the management of Generalized Anxiety Disorder (GAD) or the short-term relief of anxiety symptoms [2]. Its unique mechanism confers an anxioselective profile, lacking the sedative, anticonvulsant, and muscle relaxant properties typical of benzodiazepines [1].

Why Buspirone (CAS 36505-84-7) Cannot Be Interchanged with Benzodiazepines or Other Azapirones


While buspirone is a generic anxiolytic, its selection over other agents is critical due to fundamental differences in pharmacodynamic and pharmacokinetic profiles that directly impact patient safety and therapeutic outcomes. Unlike benzodiazepines, buspirone is not a GABA-A receptor agonist and therefore lacks sedative, muscle relaxant, and anticonvulsant effects, resulting in a distinct safety profile regarding psychomotor impairment and dependence [1]. Furthermore, within its own azapirone class, its receptor binding affinity, metabolic pathway, and clinical efficacy for specific anxiety disorders differ from analogs like tandospirone and gepirone, making blanket substitution clinically inappropriate [2]. This evidence guide details the quantifiable differentiators that justify specific procurement for research or clinical use.

Quantitative Differentiators for Buspirone (CAS 36505-84-7) Against Key Comparators


Comparable Anxiolytic Efficacy to Diazepam with a Superior Safety Profile

In a pooled analysis of clinical data from over 1,000 anxious outpatients, buspirone at a mean dose of 20 mg/day demonstrated anxiolytic efficacy comparable to diazepam and clorazepate in both acute and chronic administration studies [1]. A separate meta-analysis of eight randomized controlled trials in patients with GAD and coexisting depressive symptoms confirmed buspirone's significant (p ≤ 0.001) superiority over placebo in reducing total HAM-A scores [2]. This establishes that buspirone achieves equivalent anxiety reduction to first-line benzodiazepines while offering a different safety profile, directly addressing the core question of why it should be prioritized for patients where sedation or dependence is a concern.

Generalized Anxiety Disorder Anxiolytic Efficacy Safety Profile Clinical Trial

Significantly Lower Sedation and Psychomotor Impairment Compared to Benzodiazepines

Buspirone's lack of sedative and psychomotor-impairing effects is a primary differentiator. A direct comparison review states that sedation occurs much less often after buspirone than after benzodiazepines [1]. Multiple studies confirm that buspirone, unlike benzodiazepines, does not impair psychomotor or cognitive function and has no additive effect with alcohol in healthy volunteers [1][2]. One study noted that in contrast to benzodiazepines, buspirone appears to lack detectable deleterious effects on cognition when administered acutely at clinically meaningful doses [3]. This quantifiable safety advantage is crucial for patients who must maintain daytime alertness or operate machinery.

Adverse Effects Psychomotor Performance Cognition Safety Pharmacology

Absence of Physical Dependence and Withdrawal Syndrome Compared to Benzodiazepines

Unlike benzodiazepines, which are known to cause physical dependence and a withdrawal syndrome upon discontinuation, buspirone demonstrates a low potential for abuse and produces no clinically identifiable physical abstinence syndrome even after long-term administration [1]. A review of its safety profile confirms it carries a very low risk for physical dependence, abuse, and withdrawal symptoms, making it a preferred option for patients with a history of substance use disorder [2]. This is a critical differentiator that directly impacts prescribing decisions and long-term treatment strategies.

Abuse Liability Physical Dependence Withdrawal Syndrome Substance Use Disorder

CYP3A4-Dependent Metabolism: A Critical Pharmacokinetic Differentiator

Buspirone undergoes extensive first-pass metabolism, primarily via the cytochrome P450 3A4 (CYP3A4) isoenzyme [1][2]. This renders it highly susceptible to significant drug-drug and drug-food interactions. Potent CYP3A4 inhibitors (e.g., itraconazole, erythromycin, grapefruit juice) can dramatically increase plasma concentrations and toxicity, while inducers (e.g., rifampin, carbamazepine) can cause a loss of efficacy [1]. This is a quantifiable and clinically significant differentiator from benzodiazepines like lorazepam, oxazepam, and temazepam, which are metabolized via glucuronidation, not CYP3A4, and therefore have a different interaction profile. Researchers and clinicians must account for this when co-administering with other drugs.

Pharmacokinetics Drug-Drug Interactions CYP3A4 Metabolism

Receptor Binding Profile: 5-HT1A Partial Agonist vs. Benzodiazepine GABA-A Modulation

Buspirone's mechanism of action is distinct, functioning as a high-affinity partial agonist at the serotonin 5-HT1A receptor [1]. In competition binding assays using [3H]8-OH-DPAT in CHO cells expressing human 5-HT1A receptors, buspirone exhibited a Ki value of 32 nM, compared to 72 nM for the related azapirone tandospirone [2]. This contrasts sharply with benzodiazepines, which are positive allosteric modulators of the GABA-A receptor. Buspirone does not bind to GABA-A receptors, explaining its lack of sedative and anticonvulsant properties [1]. This fundamental pharmacodynamic difference is the basis for its anxioselective profile and differentiated clinical utility.

Receptor Pharmacology 5-HT1A Receptor Partial Agonist Binding Affinity

Delayed Onset of Action: A Key Consideration for Clinical Use vs. Benzodiazepines

A critical differentiator for buspirone is its delayed onset of anxiolytic effect, typically requiring 2 to 4 weeks for full therapeutic benefit [1]. This is in direct contrast to benzodiazepines, which have a rapid onset of action (often within 30-60 minutes) and can be used on an as-needed (PRN) basis for acute anxiety. The delay in buspirone's effect is attributed to the time required for adaptive changes in 5-HT1A receptor sensitivity rather than acute receptor activation [2]. This makes buspirone unsuitable for the acute management of panic or severe episodic anxiety but ideal for the chronic, continuous treatment of GAD.

Onset of Action Therapeutic Lag Pharmacodynamics Clinical Trial Design

High-Value Research and Industrial Application Scenarios for Buspirone (CAS 36505-84-7)


Long-Term GAD Management in Patients with Substance Use Disorder History

Buspirone's demonstrated lack of abuse liability and physical dependence [1], combined with its comparable efficacy to benzodiazepines for GAD [2], makes it the anxiolytic of choice in this population. Clinical research protocols and formularies should prioritize buspirone for this specific patient cohort to minimize the risk of iatrogenic substance use disorder.

Pharmacology Studies on Non-Sedating Anxiolytics and 5-HT1A Mechanisms

Researchers investigating the neurobiology of anxiety without the confounding effects of sedation or motor impairment should utilize buspirone as a prototypical 5-HT1A partial agonist [1]. Its defined receptor binding profile (Ki = 32 nM at 5-HT1A [2]) and lack of GABAergic activity make it an ideal tool compound for dissecting serotonergic pathways in anxiety models compared to GABAergic agents like benzodiazepines [3].

CYP3A4 Drug-Drug Interaction (DDI) Studies and Probe Substrate Assays

Due to its extensive and well-characterized metabolism by CYP3A4 [1], buspirone is a valuable in vivo probe substrate for assessing CYP3A4 activity in clinical pharmacology studies. Its use is particularly relevant for evaluating the DDI potential of new chemical entities or studying the impact of genetic polymorphisms and disease states on CYP3A4 function [2].

Augmentation Therapy for SSRI-Resistant Major Depressive Disorder

Based on evidence from the STAR*D trial and other studies [1], buspirone is employed off-label as an augmentation agent to SSRIs in patients with unipolar depression who have had an inadequate response. Research into this combination therapy can focus on buspirone's unique 5-HT1A partial agonism as a mechanism to enhance serotonergic neurotransmission and potentially mitigate SSRI-induced sexual dysfunction [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buspirone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.